Cas no 86-55-5 (1-Naphthoic acid)

1-Naphthylzuur (C₁₁H₈O₂) is een organische verbinding die behoort tot de klasse van aromatische carbonzuren. Deze witte tot lichtgele kristallijne stof is slecht oplosbaar in water maar goed in organische oplosmiddelen zoals ethanol en diethylether. Het wordt veel gebruikt als tussenproduct in de synthese van kleurstoffen, farmaceutische stoffen en agrochemicaliën. De stabiele naftaleenkern en carboxygroep maken het geschikt voor diverse chemische modificaties. In onderzoekslaboratoria dient het als startmateriaal voor complexere organische syntheses. De stof heeft een smeltpunt van 160-162°C en vereist standaard veiligheidsmaatregelen bij hantering vanwege mogelijke irritatie.
1-Naphthoic acid structure
1-Naphthoic acid structure
Product Name:1-Naphthoic acid
CAS-nummer:86-55-5
MF:C11H8O2
MW:172.180023193359
MDL:MFCD00004007
CID:34383
PubChem ID:87573435
Update Time:2025-12-01

1-Naphthoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Naphthoic acid
    • Naphthalene-1-carboxylic acid
    • 1-naphthoic acid (alpha)
    • 1-Naphthoic acid,(Naphthalene-1-carboxylic acid)
    • 1-Naphthalenecarboxylic acid
    • 1-Naphthalenecarboxy
    • 1-Naphthioic acid
    • Naphthoic acid
    • a-Naphthoic Acid
    • CHEBI:36466
    • AMY25798
    • naphthalene mono carboxylic acid
    • AE-508/40217755
    • l-naphthoic acid
    • Q21050984
    • NSC-37569
    • CHEMBL1160
    • DTXSID50861668
    • 1-napthoic acid
    • Q-200129
    • naphthalene carboxylic acid
    • 1-naphthoesyre
    • CCG-208689
    • AKOS000120400
    • MFCD00004007
    • .alpha.-Naphthylcarboxylic acid
    • FT-0650501
    • 1-Naphthoicacid
    • EN300-20214
    • 1-Carboxynaphthalene
    • NSC37569
    • FT-0647744
    • F3110-2246
    • AC8079
    • .alpha.-Naphthoic acid
    • Carboxynaphthalene
    • Naphthalene-alpha-carboxylic acid
    • AI3-16902
    • 1-naphtoic acid
    • Naphthalenecarboxylic acid
    • EINECS 201-681-9
    • 1--Naphthoic acid
    • NSC 37569
    • UNII-2NIV4O66BH
    • 86-55-5
    • SY005963
    • N0024
    • Naphthalene-.alpha.-carboxylic acid
    • 1-NAPHTHOIC ACID [MI]
    • InChI=1/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13
    • AC-4952
    • alpha-Naphthylcarboxylic acid
    • alpha-Naphthoic acid
    • 1-Naphthoic acid, 96%
    • SCHEMBL17258
    • 2NIV4O66BH
    • 1-naphthalene carboxylic acid
    • HY-Y0236
    • bmse000178
    • CS-W020013
    • LS-95341
    • FT-0672610
    • FS-3492
    • BCP27257
    • 1320-04-3
    • LS-95342
    • STL169143
    • 1-Naphthoic acid (8CI)
    • 1-Naphthalenoic acid
    • 1-Naphthylcarboxylic acid
    • 1-Napthanoic acid
    • Naphthalene-α-carboxylic acid
    • α-Naphthoic acid
    • α-Naphthylcarboxylic acid
    • 1-Naphthoic acid,98%
    • 1Naphthalenecarboxylic acid
    • 1Carboxynaphthalene
    • alphaNaphthoic acid
    • DTXCID90810559
    • Naphthalenealphacarboxylic acid
    • NS00004333
    • alpha-naphthoate
    • 1-naphthalenecarboxylate
    • CHEBI:25483
    • alphaNaphthylcarboxylic acid
    • a-naphthoate
    • MDL: MFCD00004007
    • Inchi: 1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
    • InChI-sleutel: LNETULKMXZVUST-UHFFFAOYSA-N
    • LACHT: O=C(C1C2C(=CC=CC=2)C=CC=1)O
    • BRN: 1908896

Berekende eigenschappen

  • Exacte massa: 172.05200
  • Monoisotopische massa: 172.052429494g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 200
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 37.3

Experimentele eigenschappen

  • Kleur/vorm: 白色针状结晶。
  • Dichtheid: 1.398
  • Smeltpunt: 160.0 to 164.0 deg-C
  • Kookpunt: 300 °C(lit.)
  • Vlampunt: 195℃
  • Brekindex: 1.4600 (estimate)
  • Oplosbaarheid: Solubility Slightly soluble in hot water; freely soluble in hot ethanol, ether
  • Waterverdelingscoëfficiënt: Freely soluble in hot alcohol and ether. Slightly soluble in hot water.
  • Stabiliteit/houdbaarheid: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 37.30000
  • LogboekP: 2.53800
  • Merck: 6381
  • pka: 3.7(at 25℃)
  • λ max: 293nm
  • PH: Non& uorescence (2.5) to blue & uorescence (3.5)
  • Oplosbaarheid: 易溶于热醇和醚,微溶于热水

1-Naphthoic acid Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:警告
  • Signaalwoord:Warning
  • Gevaarverklaring: H315,H319,H335
  • Waarschuwingsverklaring: P261,P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:2
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26-S36-S24/25-S37
  • RTECS:QL0960000
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38
  • TSCA:Yes
  • Opslagvoorwaarde:Store at room temperature

1-Naphthoic acid Douanegegevens

  • HS-CODE:2916399090
  • Douanegegevens:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Naphthoic acid Prijsmeer >>

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1-Naphthoic acid Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referentie
(1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids
Nishimura, Takuya; et al, Organic Letters, 2008, 10(12), 2601-2604

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: N-Bromosuccinimide Solvents: Acetonitrile ;  10 h, 1 atm, rt
Referentie
Facile aerobic photooxidation of alcohols in the presence of catalytic N-bromosuccinimide
Kuwabara, Kiyoto; et al, Synthesis, 2006, (12), 1949-1952

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol
Referentie
Carbonylation of aryl halides and vinyl bromides mediated by tetracarbonylcobalt anion
Miura, Masahiro; et al, Journal of the Chemical Society, 1987, (5), 1021-5

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium acetate ,  Water Catalysts: Triphenylphosphine ,  Tetrabutylammonium bromide ,  (SP-4-2)-Diiodobis(3-methyl-2(3H)-benzothiazolylidene)palladium Solvents: Dimethylacetamide
Referentie
Pd-benzothiazole carbene catalyzed carbonylation of aryl halides in ionic liquids
Calo, Vincenzo; et al, Journal of Organometallic Chemistry, 2002, 645(1-2), 152-157

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
Referentie
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Iodine ,  Oxygen ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethylformamide ;  3 h, 100 °C
Referentie
Unexpected dehomologation of primary alcohols to one-carbon shorter carboxylic acids using o-iodoxybenzoic acid (IBX)
Xu, Shu; et al, Chemical Communications (Cambridge, 2014, 50(21), 2758-2761

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Benzene, 1,3,5-triethynyl-, homopolymer Solvents: 1,4-Dioxane ,  Water ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referentie
Spontaneous Electroless Deposition of Ultrafine Pd Nanoparticles on Poly(phenylene butadiynylene)s for the Hydroxycarbonylation of Aryl Iodides
Hu, Yuchen; et al, ChemistrySelect, 2016, 1(8), 1832-1836

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Palladium, diamminedichloro- ,  [2,2′-Bipyridine]-4,4′-dimethanaminium, N4,N4,N4,N4′,N4′,N4′-hexamethyl-, bromid… Solvents: Water ;  24 h, 10 atm, 100 °C
Referentie
A reusable palladium(II)/cationic 2,2'-bipyridyl catalytic system for hydroxycarbonylation of aryl iodides in water
Tsai, Sheng-Wen; et al, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(7), 769-772

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
Referentie
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
Referentie
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Referentie
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, rt
Referentie
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Productiemethode 15

Reactievoorwaarden
Referentie
A new phenanthrene synthesis
Brown, Charles; et al, Journal of the Chemical Society, 1982, (12), 3007-10

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Referentie
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 min, 100 °C; 100 °C → 70 °C
1.2 Reagents: Mercuric acetate ;  15 min, 200 °C; 200 °C → 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 120 °C
Referentie
The mercury-mediated decarboxylation (Pesci reaction) of naphthoic anhydrides investigated by microwave synthesis
Moseley, Jonathan D.; et al, Tetrahedron, 2006, 62(19), 4690-4697

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Catalysts: 2446630-03-9 Solvents: Tetrahydrofuran ;  22 h, rt
1.3 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Magnesiation of Aryl Fluorides Catalyzed by a Rhodium-Aluminum Complex
Fujii, Ikuya; et al, Journal of the American Chemical Society, 2020, 142(27), 11647-11652

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
Referentie
Direct preparation of aryllithium compounds from aryl fluorides
Gilman, Henry; et al, Journal of Organic Chemistry, 1957, 22, 1121-2

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referentie
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Productiemethode 21

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Potassium chloride ,  1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ;  24 h, 1 atm, 70 °C
Referentie
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Yu, Han; et al, Green Chemistry, 2022, 24(17), 6511-6516

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Pyridinium chlorochromate Solvents: Acetonitrile ;  15 min, rt
Referentie
Carboxylic acids from primary alcohols and aldehydes by a pyridinium chlorochromate-catalyzed oxidation
Hunsen, Mo, Synthesis, 2005, (15), 2487-2490

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Referentie
Hard acid and soft nucleophile systems. Part 13. Aluminum chloride-sodium iodide-acetonitrile system. A very mild reagent for selective dealkylation
Node, Manabu; et al, Bulletin of the Institute for Chemical Research, 1992, 70(3), 308-17

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
Referentie
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt diacetate Solvents: Ethanol ,  Water
Referentie
Cobalt salt-catalyzed carbonylation of aromatic halides under photostimulation
Kudo, Kiyoshi; et al, Chemistry Letters, 1987, (4), 577-80

Productiemethode 26

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  5 min, rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referentie
Sodium Methyl Carbonate as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones
Hurst, Timothy E.; et al, Organic Letters, 2019, 21(11), 3882-3885

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Copper(II) acetylacetonate (product with SIMES) ,  1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene (product with Cu(acac)2) Solvents: Water ;  12 h, 1 atm, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Catalytic Fehling's Reaction: An Efficient Aerobic Oxidation of Aldehyde Catalyzed by Copper in Water
Liu, Mingxin; et al, Angewandte Chemie, 2016, 55(36), 10806-10810

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referentie
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  10 bar, rt; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Oxygen ;  5 h, rt
Referentie
Palladium-catalyzed carbonylative synthesis of acylstannanes from aryl iodides and hexamethyldistannane
Chen, Bo; et al, Journal of Organometallic Chemistry, 2020, 923,

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referentie
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate ,  Manganese nitrate Solvents: Acetic acid
Referentie
Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanism
Minisci, Francesco; et al, Synlett, 2002, (4), 610-612

Productiemethode 32

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
Referentie
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

Productiemethode 33

Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  130 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referentie
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

1-Naphthoic acid Raw materials

1-Naphthoic acid Preparation Products

1-Naphthoic acid Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:86-55-5)1-Naphthoic Acid
Ordernummer:LE1444;LE2467973
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:40
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-55-5)1-Naphthoic acid
Ordernummer:sfd14783
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:37
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E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:86-55-5)1-Naphthoic acid
Ordernummer:A15856
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 04:04
Prijs ($):176.0
E-mail:sales@amadischem.com

1-Naphthoic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-55-5)1-Naphthoic Acid
LE1444;LE2467973
Zuiverheid:99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek
E-mail
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-55-5)1-Naphthoic acid
sfd14783
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
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